molecular formula C18H26N4O2S B13674739 N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide

N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide

Cat. No.: B13674739
M. Wt: 362.5 g/mol
InChI Key: RILHYKNCDBCPSZ-UHFFFAOYSA-N
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Description

N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide is a complex organic compound that features multiple functional groups, including amine and sulfonamide groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3-aminobenzylamine and 3-aminophenylmethanesulfonamide, followed by their coupling under specific conditions. Common reagents used in these reactions include reducing agents, catalysts, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its amine groups can form hydrogen bonds, making it a candidate for drug design and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could act as an enzyme inhibitor or receptor antagonist.

Industry

In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties may make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, potentially inhibiting their activity or altering their function. The sulfonamide group may also play a role in these interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and amine-containing molecules, such as:

  • Sulfanilamide
  • N-(2-Aminoethyl)-1-(3-aminophenyl)methanesulfonamide
  • N-(3-Aminobenzyl)-1-(4-aminophenyl)methanesulfonamide

Uniqueness

N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H26N4O2S

Molecular Weight

362.5 g/mol

IUPAC Name

1-(3-aminophenyl)-N-[(3-aminophenyl)methyl]-N-[2-(dimethylamino)ethyl]methanesulfonamide

InChI

InChI=1S/C18H26N4O2S/c1-21(2)9-10-22(13-15-5-3-7-17(19)11-15)25(23,24)14-16-6-4-8-18(20)12-16/h3-8,11-12H,9-10,13-14,19-20H2,1-2H3

InChI Key

RILHYKNCDBCPSZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CC1=CC(=CC=C1)N)S(=O)(=O)CC2=CC(=CC=C2)N

Origin of Product

United States

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